5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene
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Overview
Description
5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with a cyclopropylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-amino-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene.
Oxidation: Formation of ketones or carboxylic acids depending on the oxidizing agent and conditions used.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like nitro and halogen atoms can facilitate binding to active sites or induce conformational changes in target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-Bromo-2-cyanopyridine
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethoxy group adds steric hindrance and influences the compound’s overall stability and interaction with other molecules.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-7-3-8(12)10(9(4-7)13(14)15)16-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWXATXMFEAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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